molecular formula C8H13BrN4O B455831 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide CAS No. 512809-18-6

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide

Cat. No.: B455831
CAS No.: 512809-18-6
M. Wt: 261.12g/mol
InChI Key: AUVRVCHPAVPNPM-UHFFFAOYSA-N
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Description

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a bromine atom and two methyl groups attached to the pyrazole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cycloaddition reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring can influence its binding affinity and specificity towards these targets. The hydrazide group can form hydrogen bonds with active site residues, enhancing its inhibitory effects .

Comparison with Similar Compounds

Similar compounds to 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide include:

These compounds differ in their chemical reactivity and biological activity due to the presence or absence of specific functional groups.

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN4O/c1-5-8(9)6(2)13(12-5)4-3-7(14)11-10/h3-4,10H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVRVCHPAVPNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NN)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188563
Record name 4-Bromo-3,5-dimethyl-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-18-6
Record name 4-Bromo-3,5-dimethyl-1H-pyrazole-1-propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,5-dimethyl-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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